N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide -

N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide

Catalog Number: EVT-4396017
CAS Number:
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. PF-06459988 (1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one) []

Compound Description: PF-06459988 is a third-generation irreversible inhibitor developed to target the T790M-containing double mutant EGFRs (epidermal growth factor receptors), commonly found in non-small cell lung cancer (NSCLC). This compound demonstrates high potency and specificity for the T790M mutation, minimal intrinsic chemical reactivity, reduced proteome reactivity compared to earlier inhibitors, and minimal activity against wild-type EGFR. []

2. PF-06747775 (N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide) []

Compound Description: PF-06747775 is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants, demonstrating improved selectivity over wild-type EGFR compared to earlier inhibitors like PF-06459988. This compound displays potent activity against common EGFR mutations found in NSCLC, including exon 19 deletion (Del), L858R, and the double mutants T790M/L858R and T790M/Del. PF-06747775 also exhibits desirable ADME (absorption, distribution, metabolism, and excretion) properties and is currently under evaluation in Phase I clinical trials for mutant EGFR-driven NSCLC. []

Relevance: Similar to N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide, PF-06747775 incorporates a 1-methyl-1H-pyrazol-4-yl group within its structure. This shared structural element suggests a possible common binding motif for interacting with kinases, particularly those involved in cancer pathways. Both compounds highlight the potential of the 1-methyl-1H-pyrazol-4-yl group in designing potent and selective kinase inhibitors. []

3. GDC-0994 ((S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one) []

Compound Description: GDC-0994 is an orally bioavailable small-molecule inhibitor exhibiting selective activity against ERK1/2 (extracellular signal-regulated kinases 1 and 2). This compound targets the RAS/RAF/MEK/ERK signaling cascade, a pathway commonly activated by oncogenic mutations in BRAF or RAS and involved in various cancers. GDC-0994 holds promise as a potential therapeutic agent for cancers driven by this pathway, especially where resistance to upstream inhibitors targeting RAF and MEK might arise. []

Relevance: Although both GDC-0994 and N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide share a pyrazole ring system in their structure, they differ in the substitution pattern of the pyrazole ring. N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide contains a 1-methyl-1H-pyrazol-4-yl group, while GDC-0994 features a 1-methyl-1H-pyrazol-5-yl moiety. This difference in substitution pattern highlights the versatility of the pyrazole scaffold in medicinal chemistry and its ability to interact with different targets based on the position of substituents. []

4. APD791 (3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide) []

Compound Description: APD791 is an orally bioavailable, high-affinity 5-HT2A receptor antagonist. It demonstrates potent activity on platelets and vascular smooth muscle and is more than 2000-fold selective for the 5-HT2A receptor over 5-HT2C and 5-HT2B receptors. APD791 inhibits 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation, 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells, and 5-HT-mediated vasoconstriction in rabbit aortic rings. It exhibits acute and subchronic inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in dogs following oral administration. Two active metabolites, APD791-M1 and APD791-M2, with similar affinity and selectivity profiles to APD791, were identified in dogs after oral administration. []

Relevance: APD791 and N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide share the 1-methyl-1H-pyrazol-5-yl substructure. The presence of this shared motif in compounds with different biological activities underscores the importance of exploring the chemical space around this scaffold for discovering new therapeutic agents. The structural variations around the 1-methyl-1H-pyrazol-5-yl group in both compounds highlight how modifications to this core can influence target selectivity and pharmacological properties. []

5. Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide) []

Compound Description: Hu7691 is a potent and selective Akt inhibitor specifically designed to mitigate cutaneous toxicity, a common side effect of Akt inhibitors in clinical trials. This compound exhibits a 24-fold selectivity for Akt1 over Akt2, reducing the risk of keratinocyte apoptosis associated with Akt2 inhibition. Hu7691 shows low activity in inducing HaCaT (human keratinocyte cell line) apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. Its superior safety profile, pharmacokinetic profile, and in vivo efficacy led to the approval of its IND (investigational new drug) application by the NMPA (National Medical Products Administration). []

6. Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide) []

Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery as a potential treatment for neovascular age-related macular degeneration (wet AMD). It exhibits potent efficacy in rodent models of choroidal neovascularization (CNV) while demonstrating limited systemic exposure after topical ocular administration. Acrizanib boasts multiple formulation options and an acceptable rabbit ocular pharmacokinetic (PK) profile. []

Relevance: Both Acrizanib and N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide are designed around a central pyrazole ring and aim to address unmet medical needs. While their structures differ significantly beyond the pyrazole core, and their target receptors are distinct, they showcase the versatility of pyrazole-containing compounds in drug discovery, highlighting their potential across various therapeutic areas. []

Properties

Product Name

N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide

IUPAC Name

N-[4-methyl-2-(1-methylpyrazol-4-yl)phenyl]propanamide

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C14H17N3O/c1-4-14(18)16-13-6-5-10(2)7-12(13)11-8-15-17(3)9-11/h5-9H,4H2,1-3H3,(H,16,18)

InChI Key

OOGNRQFTXMYMSF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C2=CN(N=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.